molecular formula C4H2F3N3O2 B2466309 4-nitro-5-(trifluoromethyl)-1H-pyrazole CAS No. 1046462-99-0

4-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B2466309
CAS RN: 1046462-99-0
M. Wt: 181.074
InChI Key: FFTRSILXQBIOTB-UHFFFAOYSA-N
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Description

4-Nitro-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the CAS Number: 1046462-99-0. It has a molecular weight of 181.07 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a nitro group at the 4th position and a trifluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

This compound is a solid compound. It is stored at a temperature of 2-8°C in a sealed, dry environment .

Scientific Research Applications

Herbicidal Applications

4-Nitro-5-(trifluoromethyl)-1H-pyrazole derivatives have been explored for their potential in agricultural chemistry, specifically as herbicides. For instance, a study by Clark (1996) discusses the synthesis of pyrazole nitrophenyl ethers (PPEs), a novel class of compounds with herbicidal effects. These compounds, particularly those substituting the 4'-nitro group with a trifluoromethyl group, have shown substantial pre-emergent activity against narrowleaf weed species.

Chemical Synthesis and Reactivity

The reactivity and synthesis of this compound have been subjects of considerable interest. For example, Iaroshenko et al. (2014) developed a method for the regioselective arylation of 4-nitro-1H-pyrazoles, which is essential for functionalizing the pharmacologically relevant pyrazole scaffold (Iaroshenko et al., 2014).

Energetic Materials and Explosives

In the field of energetic materials, the structure and properties of nitro-substituted pyrazoles, including this compound, have been extensively studied. The research by Ravi et al. (2010) illustrates this, where they examined the potential of various trinitro-1H-pyrazoles as high-energy density materials, comparing them to well-known explosives like RDX and HMX (Ravi et al., 2010).

Tuberculostatic Activity

The potential medicinal applications of this compound derivatives have also been explored. For instance, Khudina et al. (2010) synthesized 3-trifluoromethyl-substituted 4-nitrosopyrazolines and 4-nitrosopyrazoles with considerable tuberculostatic activity, highlighting the compound's significance in the field of medicinal chemistry (Khudina et al., 2010).

Safety and Hazards

The safety information for 4-nitro-5-(trifluoromethyl)-1H-pyrazole includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-nitro-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)3-2(10(11)12)1-8-9-3/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTRSILXQBIOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1046462-99-0
Record name 4-nitro-5-(trifluoromethyl)-1H-pyrazole
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